molecular formula C11H11NO B13406003 5-Methoxy-3-methylisoquinoline

5-Methoxy-3-methylisoquinoline

Cat. No.: B13406003
M. Wt: 173.21 g/mol
InChI Key: UYMYNFPFLCDKCK-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoquinoline (B145761) Core in Medicinal Chemistry

The history of isoquinoline chemistry is deeply rooted in the study of natural products. nih.gov For centuries, plant-derived isoquinoline alkaloids have been utilized in traditional medicine. numberanalytics.comamerigoscientific.comnih.gov The scientific journey began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. nih.govrsc.org This discovery unveiled a complex and pharmacologically rich class of N-heterocyclic compounds. nih.gov

The isoquinoline core, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, has proven to be a foundational structure in a vast number of bioactive molecules. semanticscholar.orgontosight.ai Its significance in medicinal chemistry is immense, serving as a pivotal scaffold for drug development. ontosight.ai The structural diversity and therapeutic importance of isoquinoline-based molecules make them a compelling and challenging target for organic synthesis. ontosight.ai Their role as lead compounds is well-established, with a high probability of success in the drug discovery pipeline. nih.gov

Pharmacological Breadth and Therapeutic Potential of Isoquinoline Derivatives

Isoquinoline derivatives exhibit an exceptionally broad spectrum of biological activities. numberanalytics.comontosight.ai Research has uncovered their potential as antitumor, antimicrobial, antiviral, anti-inflammatory, analgesic, and neuroprotective agents, among other activities. nih.govontosight.aiwisdomlib.org This wide range of pharmacological effects has cemented the isoquinoline nucleus as a "privileged scaffold" in the search for new therapeutic agents. ontosight.ai

The therapeutic landscape is populated with numerous drugs containing the isoquinoline core. Notable examples include the potent analgesic morphine, the vasodilator papaverine (B1678415), the antitussive codeine, and the antibacterial agent berberine. nih.govrsc.orgsemanticscholar.org Modern synthetic derivatives have also found applications as antihypertensive agents like quinapril (B1585795) and antiretroviral drugs such as saquinavir. wikipedia.org The ability of these compounds to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids, underpins their diverse therapeutic potential. nih.govsemanticscholar.orgontosight.ai

Pharmacological Activity Examples of Isoquinoline Derivatives Therapeutic Area
AnalgesicMorphine, Codeine numberanalytics.comPain Management
AnticancerBerberine, Noscapine numberanalytics.comamerigoscientific.comOncology
AntimicrobialBerberine numberanalytics.comInfectious Diseases
AntihypertensiveQuinapril, Debrisoquine wikipedia.orgCardiovascular Disease
VasodilatorPapaverine wikipedia.orgCardiovascular Disease
AntiretroviralSaquinavir wikipedia.orgHIV/AIDS
NeuroprotectiveCertain Tetrahydroisoquinolines wikipedia.orgontosight.aiNeurological Disorders
Anti-inflammatoryBerberine amerigoscientific.comontosight.aiInflammatory Conditions

Focus on Methoxy (B1213986) and Methyl Substitution Patterns in Isoquinoline Scaffolds

The biological activity of the isoquinoline scaffold can be finely tuned by the nature and position of its substituents. Methoxy (–OCH₃) and methyl (–CH₃) groups are particularly common and influential functional groups in this class of compounds.

Methoxy groups are prevalent in many naturally occurring and synthetic isoquinolines. beilstein-journals.org For instance, papaverine contains four methoxy groups, and the 6,7-dimethoxy substitution pattern is a recurring motif in numerous bioactive derivatives. ontosight.aiontosight.aimdpi.com The presence of methoxy groups can influence a molecule's lipophilicity, electronic distribution, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity. rsc.orgontosight.ai

Similarly, methyl substitution plays a critical role in modulating pharmacological activity. A methyl group at the C1 position is a feature of many isoquinoline alkaloids and is a key site for synthetic elaboration. beilstein-journals.org Substitution at the C3 position has also been shown to be significant. For example, studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogues revealed that a methyl group at the 3-position enhanced inhibitory activity against the enzyme phenylethanolamine N-methyltransferase (PNMT) compared to the unsubstituted parent compound. nih.gov Other research has investigated 3-methylisoquinoline (B74773) for industrial applications, such as corrosion inhibition. researchgate.net These findings highlight how seemingly simple alkyl substitutions can have profound effects on a compound's biological profile.

Rationale for Academic Investigation of 5-Methoxy-3-methylisoquinoline

While extensive research has been conducted on a wide array of isoquinoline derivatives, specific substitution patterns remain underexplored. The academic investigation of this compound is driven by the logical pursuit of expanding the known chemical space and discovering novel structure-activity relationships (SAR).

The rationale for its study can be summarized by the following points:

Novel Substitution Pattern: The combination of a methoxy group at the 5-position and a methyl group at the 3-position represents a less common substitution pattern compared to the heavily studied 6,7-dioxy or 1-substituted derivatives. Investigating such novel analogues is crucial for building a comprehensive understanding of isoquinoline SAR.

Intersection of Key Substituents: The compound merges two functionalities—methoxy and methyl groups—that are known to be important for biological activity in other isoquinolines. ontosight.ainih.gov Determining the effect of their specific placement in this arrangement is a valid scientific objective.

Probing Enzyme Active Sites: As research has shown that substitution at the 3-position can influence enzyme inhibition, synthesizing and testing this compound could provide valuable insights into the topology of various enzyme active sites. nih.gov

Foundation for Further Synthesis: As a distinct building block, this compound could serve as a valuable intermediate in the synthesis of more complex, polycyclic natural products or novel therapeutic agents. beilstein-journals.org The search for efficient synthetic routes to such building blocks is a constant focus in organic chemistry. beilstein-journals.org

In essence, the study of this compound is a rational step in the systematic exploration of the isoquinoline scaffold, aimed at uncovering new pharmacological leads and deepening the fundamental understanding of how chemical structure dictates biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H11NO/c1-8-6-10-9(7-12-8)4-3-5-11(10)13-2/h3-7H,1-2H3

InChI Key

UYMYNFPFLCDKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2OC)C=N1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 5-Methoxy-3-methylisoquinoline and Analogues

The construction of the this compound core from acyclic precursors, known as de novo synthesis, offers a powerful approach to introduce desired substituents at specific positions. This section explores various cyclization reactions that form the isoquinoline (B145761) ring and methods for the precise placement of the methoxy (B1213986) and methyl groups.

Cyclization Reactions for Isoquinoline Ring Formation

The formation of the isoquinoline ring is the pivotal step in the synthesis of this compound. Several powerful cyclization reactions have been developed, each with its own advantages and substrate scope.

The 6π-azaelectrocyclization of 1-azatrienes is an efficient and atom-economical method for constructing the 3-methylisoquinoline (B74773) motif. rsc.orgrsc.org This pericyclic reaction involves the thermal or microwave-assisted cyclization of a conjugated system containing a nitrogen atom, followed by an elimination or aromatization step to yield the isoquinoline ring. researchgate.net

One strategy involves the in-situ formation of 1-azatriene derivatives from the reaction of 2-propenylbenzaldehydes with hydrazine (B178648) derivatives. researchgate.netconicet.gov.ar For instance, the reaction of a suitably substituted 2-propenylbenzaldehyde with 1,1-dimethylhydrazine (B165182) under microwave irradiation can lead to the formation of the corresponding 3-methylisoquinoline. researchgate.net This method has been successfully applied to the synthesis of various polysubstituted 3-methylisoquinolines. conicet.gov.arorcid.org A notable application of this strategy is in the total synthesis of the isoquinoline alkaloid ampullosine, which features a 3-methylisoquinoline core. rsc.org The key step in this synthesis is a 6π-azaelectrocyclization of a hydrazone-based 1-azatriene. rsc.org

A general representation of this approach is the cyclization of an N-substituted 1-azatriene, which can be generated from a cinnamate (B1238496) derivative, to form the isoquinoline ring. sorbonne-universite.fr The reaction conditions, particularly the choice of hydrazine derivative and heating method, can influence the yield and the formation of byproducts like 3,4-dihydroisoquinolines. rsc.orgresearchgate.net

Table 1: Examples of 6π-Azaelectrocyclization for 3-Methylisoquinoline Synthesis

Starting Material (1-Azatriene Precursor)Reagents and ConditionsProductYield (%)Reference
2-Propenylbenzaldehyde derivative1,1-Dimethylhydrazine, Microwave irradiationPolysubstituted 3-methylisoquinolineModerate to Good researchgate.net
Hydrazone-based 1-azatrieneThermal or Microwave heatingPermethylampullosine (a 3-methylisoquinoline alkaloid)64% (overall from intermediate) rsc.org
N-substituted 1-azatriene from cinnamateThermally driven cyclization6,8-Dimethoxy-1-methylisoquinoline-3-carboxylateNot specified sorbonne-universite.fr

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinoline derivatives, offering high efficiency and functional group tolerance. nih.govrsc.orgnih.govacs.org These methods often involve a cascade or tandem sequence of reactions, where multiple bonds are formed in a single pot.

One such approach is the palladium-catalyzed nucleomethylation of alkynes, which allows for the simultaneous construction of the heteroaromatic ring and the introduction of a methyl group. nih.govrsc.orgresearchgate.net For instance, the reaction of 2-alkynylanilides with methylboronic acid in the presence of a palladium catalyst can afford 3-methylindoles, and similar strategies can be adapted for isoquinoline synthesis. nih.govrsc.org While this specific example leads to indoles, the underlying principle of aminopalladation followed by reductive elimination is applicable to the synthesis of nitrogen heterocycles, including isoquinolines. The electronic properties of the substituents on the starting materials can significantly impact the reaction yield. For example, an electron-donating group like methoxy on the phenyl ring of a 2-alkynylanilide led to a high yield (96%) of the corresponding 5-methoxy-3-methylindole. nih.govrsc.org

Another palladium-catalyzed tandem reaction involves the C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) to furnish 3-methylisoquinolines. nih.gov This one-pot, two-step process provides direct access to a range of 3-methylisoquinoline derivatives in moderate to good yields. nih.gov The reaction proceeds through a C-H activated palladium complex that undergoes migratory insertion of allyl acetate, followed by cyclization and aromatization. nih.gov

Furthermore, the Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles, is a practical route to 3,4-disubstituted isoquinolines. acs.org Recent advancements have led to the development of an asymmetric version of this reaction, yielding axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org The presence of a methoxy group at the 5-position of the benzaldimine substrate was found to be beneficial for the cyclization process. acs.org

Table 2: Palladium-Catalyzed Synthesis of Isoquinoline Analogues

SubstrateCatalyst/ReagentsProductYield (%)Reference
2-Alkynylanilide with 4-methoxy groupPd(TFA)₂, xantphos, MeB(OH)₂5-Methoxy-3-methylindole96 nih.govrsc.org
Benzylamine (B48309)Pd(II) catalyst, Allyl acetate3-MethylisoquinolineModerate to Good nih.gov
N-tert-butyl-o-(1-alkynyl)benzaldimine with 5-methoxy groupPd(OAc)₂, Walphos SL-W002-1Axially chiral 3-aryl-4-substituted-isoquinoline90 acs.org

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgresearchgate.netmdpi.com The reaction involves the intramolecular cyclodehydration of a β-arylethylamide using a condensing agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgmdpi.com

The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.org The reaction is generally carried out under refluxing acidic conditions. wikipedia.org For the synthesis of this compound, the required precursor would be N-[2-(2-methoxyphenyl)ethyl]acetamide. The electron-donating methoxy group on the phenyl ring facilitates the electrophilic aromatic substitution required for the cyclization.

The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. wikipedia.org To obtain the fully aromatic isoquinoline, a subsequent dehydrogenation step is necessary. This can often be achieved in the same reaction pot or as a separate step using a suitable oxidizing agent. This method has been employed in the synthesis of various isoquinoline alkaloids and their derivatives. mdpi.commcmaster.ca

Table 3: General Scheme for Bischler-Napieralski Reaction

PrecursorCondensing AgentIntermediate ProductSubsequent StepFinal ProductReference
β-ArylethylamidePOCl₃, P₂O₅, etc.3,4-DihydroisoquinolineOxidation/DehydrogenationIsoquinoline wikipedia.orgresearchgate.net
N-[2-(Aryl)ethyl]acetamidePOCl₃, Toluene, Reflux1-Methyl-3,4-dihydroisoquinoline-- mdpi.com

Regioselective Introduction of Methoxy and Methyl Groups

The precise placement of the methoxy and methyl groups on the isoquinoline core is crucial for the synthesis of this compound. This can be achieved either by using appropriately substituted starting materials in a de novo synthesis or by the functionalization of a pre-formed isoquinoline ring.

The introduction of a methoxy group at the C-5 position of the isoquinoline ring can be accomplished through several strategies. One common approach is to start with a precursor that already contains the methoxy group at the desired position. For example, in the Bischler-Napieralski reaction, one would start with an N-acylated-β-(2-methoxyphenyl)ethylamine. mdpi.com

Alternatively, a methoxy group can be introduced onto a pre-existing isoquinoline or a precursor. For instance, in the synthesis of oxoisoaporphine alkaloids, a key step involves the O-methylation of a phenolic precursor using methyl iodide in the presence of a base. beilstein-journals.org This highlights a common strategy where a hydroxyl group is first installed and then converted to a methoxy group.

In the context of palladium-catalyzed syntheses, the electronic nature of substituents on the starting materials plays a key role. As mentioned earlier, the presence of a methoxy group on the aromatic ring of the starting material can significantly influence the reactivity and yield of the cyclization reaction, often leading to higher yields for electron-rich substrates. nih.govrsc.orgacs.org This underscores the importance of incorporating the methoxy group at an early stage of the synthesis. The regioselective metalation of alkoxy-substituted isoquinolines followed by trapping with an electrophile is another powerful method for functionalization, although this is more commonly used for introducing substituents at other positions like C-1. beilstein-journals.org

Approaches for Methyl Group Installation at C-3 and Other Positions

The introduction of a methyl group at the C-3 position of the isoquinoline core is a critical step in the synthesis of the target molecule and its analogs. Various strategies have been developed for the methylation of the isoquinoline skeleton.

One-pot syntheses have been reported for creating 3-methyl isoquinolines. For instance, a palladium-catalyzed tandem allylation and intramolecular amination of a benzylamine with allyl acetate can produce an isoquinoline scaffold, which upon basic hydrolysis yields a 3-methylisoquinoline. nih.gov Another approach involves a microwave-assisted 6π-electron cyclization/elimination of 1-azatrienes derived from the reaction of 2-propenylbenzaldehydes with 1,1-dimethylhydrazine, which has proven effective for synthesizing polysubstituted 3-methylisoquinolines. nih.gov

Furthermore, palladium-catalyzed nucleomethylation of alkynes has been demonstrated as a novel method for the simultaneous construction of a heteroaromatic ring and installation of a methyl group, yielding 3-methylindoles and 4-methylisoquinolines. whiterose.ac.uk While not specific to the 5-methoxy derivative, these methods highlight general strategies applicable for installing the C-3 methyl group.

For the constitutional isomer, 5-methoxy-1-methylisoquinoline (B3157166), a synthesis has been achieved from (E)-1-(3-methoxyphenyl)ethanone O-acetyl oxime, yielding a mixture of 5-methoxy-1-methylisoquinoline and 7-methoxy-1-methylisoquinoline. beilstein-journals.org This underscores the challenges in achieving regioselectivity in substituted isoquinoline synthesis. An alternative strategy to direct methylation at C-1 involves aminomethylation followed by hydrogenolysis, which has been successful in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. researchgate.net

Synthesis of N-Methylated Isoquinolones and Related Structures

N-methylation of isoquinolones presents a synthetic challenge due to potential stability issues. A multi-step strategy has been developed for the synthesis of N-methylated 2-methylisoquinoline-1,5,8(2H)-trione starting from 2-(2,5-dimethoxyphenyl)ethanamine. ufms.bracs.org This process involves the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the target isoquinolone. ufms.bracs.org The optimization of this oxidation step is crucial for achieving good yields. ufms.bracs.org

Another relevant synthesis is that of 8-Hydroxy-5-methoxy-2-methylisoquinolin-1(2H)-one, which is prepared from 5,8-Dimethoxy-2-methylisoquinolin-1(2H)-one by treatment with boron tribromide. core.ac.uk The precursor itself is synthesized via cyclization of N-(2,2-Diethoxyethyl)-2,5-dimethoxy-N-methylbenzamide in the presence of concentrated sulfuric acid. core.ac.uk These examples, while not starting from this compound itself, provide established routes to N-methylated isoquinolone structures with methoxy substituents.

Functionalization and Derivatization of this compound

The isoquinoline core is a versatile platform for further functionalization, enabling the creation of a diverse library of derivatives.

Amination and Halogenation Reactions on Isoquinolinequinone Systems

The oxidation of methoxy-substituted isoquinolines can lead to the formation of isoquinolinequinones, which are reactive intermediates for functionalization. For example, 5,8-dimethoxy-3-methylisoquinoline can be oxidized with ceric ammonium nitrate (CAN) in an acetonitrile/water mixture to produce 3-Methylisoquinoline-5,8-dione. mdpi.com

These quinone systems are susceptible to nucleophilic addition reactions. Research on the closely related 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone demonstrates that acid-induced amination and bromination reactions are effective methods for introducing substituents onto the quinone ring. researchgate.net The regiochemistry of these reactions is a key consideration. For instance, the reaction of isoquinolinequinones with alkyl- and arylamines can proceed regiospecifically to yield 7-substituted products. vulcanchem.com Halogenation, such as bromination, can also be achieved on these systems, providing intermediates for further cross-coupling reactions. researchgate.netmdpi.com

Table 1: Amination and Bromination of a 3-Methylisoquinoline-5,8-quinone Derivative researchgate.net

Starting Material Reagent Product Position of Substitution
4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone Aniline 7-Anilino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone C-7
4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone p-Toluidine 7-(p-Toluidino)-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone C-7
7-Anilino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone N-Bromosuccinimide 6-Bromo-7-anilino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone C-6

Construction of Tricyclic and Polycyclic Isoquinoline Frameworks

The isoquinoline scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems. A common strategy involves the [2+3] cycloaddition reaction of 3,4-dihydroisoquinolines with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netuts.edu.aursc.org This reaction has been successfully applied to C-6 and C-7 substituted 1-methyl-3,4-dihydroisoquinolines to yield tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. researchgate.netuts.edu.aursc.org For instance, 6-methoxy-1-methyl-3,4-dihydroisoquinoline (B3056299) reacts with DMAD in methanol (B129727) to form a tricyclic product. researchgate.net While this specific example starts with a dihydroisoquinoline and a different methoxy substitution pattern, the methodology is a viable route for expanding the framework of this compound derivatives.

Stereoselective Synthesis of Chiral Isoquinoline Precursors

The development of stereoselective methods for synthesizing chiral isoquinoline derivatives is of great interest due to their prevalence in biologically active natural products. acs.org While specific examples for this compound are not detailed in the reviewed literature, general strategies for achieving stereoselectivity are applicable.

One approach involves the use of chiral auxiliaries. For example, the diastereoselective photocycloaddition of aldehydes to 5-methoxyoxazoles can produce intermediates that are converted to erythro-α-amino-β-hydroxy carboxylic acid esters, which are precursors for chiral heterocycles. beilstein-journals.org Another strategy relies on asymmetric catalysis, such as the use of BINOL-phosphoric acid to catalyze the asymmetric Mannich addition of β-ketoesters to in-situ generated indolenines. skpharmteco.com These methods provide a framework for the potential stereoselective synthesis of precursors to chiral derivatives of this compound.

Optimization of Synthetic Routes and Green Chemistry Principles

Optimizing synthetic pathways to improve efficiency and reduce environmental impact is a key focus of modern chemistry. The principles of green chemistry, such as using safer solvents and reducing waste, are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. uniba.itresearchgate.net

For isoquinoline synthesis, strategies that align with green chemistry include solvent-free reactions, the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG), and microwave-assisted reactions to reduce reaction times and energy consumption. smolecule.com For example, the synthesis of isoquinolines has been achieved using a recyclable ruthenium catalyst in PEG media under microwave irradiation. Additionally, developing one-pot or tandem reactions, such as the palladium-catalyzed allylation and amination for 3-methylisoquinoline synthesis, improves atom economy and reduces the number of purification steps. nih.gov While specific green chemistry protocols for this compound are not extensively documented, the general principles and methodologies developed for related isoquinolines provide a clear roadmap for future optimization and sustainable production.

Role of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. In the context of isoquinoline synthesis, microwave irradiation has been successfully employed to drive key cyclization and aromatization steps.

One notable approach involves the 6π-electrocyclization of 1-azatriene derivatives. conicet.gov.ar This method provides a convenient one-pot synthesis of 3-methylisoquinolines from ortho-formyl β-methylstyrenes. The process begins with the in-situ formation of a 1-azatriene by reacting the starting aldehyde with a hydrazine derivative, followed by a microwave-assisted cyclization and subsequent elimination to yield the aromatic isoquinoline core. conicet.gov.ar Research has shown that microwave irradiation can significantly outperform conventional heating for these transformations, leading to higher yields in shorter reaction times. conicet.gov.ar For instance, the synthesis of polysubstituted 3-methylisoquinolines demonstrated that temperatures around 180 °C under microwave conditions were optimal. conicet.gov.ar

While a direct synthesis of this compound using this specific microwave-assisted protocol is not detailed, the successful synthesis of structurally related compounds, such as 6-Methoxy-5-(methoxymethoxy)-3-methylisoquinoline, underscores the potential of this methodology. conicet.gov.ar The procedure involves heating the hydrazone intermediate in a suitable solvent under microwave irradiation, which facilitates the crucial cyclization/aromatization cascade. rsc.org The choice of solvent and reaction time are critical parameters that are optimized to maximize the yield of the desired isoquinoline product. conicet.gov.ar

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Methylisoquinolines

Heating MethodTemperature (°C)Reaction TimeYieldReference
Conventional180LongerLower conicet.gov.ar
Microwave180ShorterHigher conicet.gov.ar

Heterogeneous and Homogeneous Catalysis in Isoquinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both heterogeneous and homogeneous catalysts have been extensively applied to the synthesis of isoquinolines.

Heterogeneous Catalysis (e.g., Ru/ZIF-8)

Heterogeneous catalysts, such as ruthenium supported on a metal-organic framework like ZIF-8 (Zeolitic Imidazolate Framework-8), have demonstrated significant utility in the transformation of isoquinoline derivatives. tandfonline.comtandfonline.comresearchgate.net Specifically, a Ru/ZIF-8 catalyst has been developed for the N-formylation of isoquinolines using CO2 and H2. tandfonline.comtandfonline.com This process, while not a synthesis of the isoquinoline ring itself, highlights the application of advanced heterogeneous catalysts in modifying the isoquinoline scaffold. The Ru/ZIF-8 catalyst, prepared by a simple impregnation method, exhibits high conversion rates and selectivity under relatively mild conditions. tandfonline.comresearchgate.net The catalyst's microporous structure is beneficial for mass transport, and it demonstrates good reusability, making it a promising candidate for sustainable chemical processes. tandfonline.comresearchgate.net

Homogeneous Catalysis (e.g., Rhodium(III))

Homogeneous catalysis, particularly using rhodium(III) complexes, has become a prominent strategy for the synthesis of isoquinolines via C-H activation. researchgate.netnih.govresearchgate.net This approach allows for the direct annulation of various starting materials, such as aryl aldimines or ketoximes, with alkynes to construct the isoquinoline ring system. researchgate.netresearchgate.net Rhodium(III)-catalyzed reactions are known for their high efficiency, broad substrate scope, and operational simplicity. researchgate.net The mechanism typically involves the chelation-assisted ortho-C–H activation of an aromatic substrate, followed by insertion of an alkyne and subsequent reductive elimination to form the isoquinoline product. researchgate.netresearchgate.net An external oxidant is often required to regenerate the active Rh(III) catalyst. researchgate.net This methodology has been successfully used to synthesize a wide array of substituted isoquinolines. researchgate.netnih.gov

Table 2: Overview of Catalytic Systems in Isoquinoline Chemistry

Catalyst TypeCatalyst ExampleReaction TypeKey FeaturesReference
HeterogeneousRu/ZIF-8N-formylation of isoquinolinesHigh conversion, reusability, use of CO2 tandfonline.comtandfonline.comresearchgate.net
HomogeneousRhodium(III) complexesSynthesis of isoquinolines via C-H activationHigh efficiency, broad substrate scope, operational simplicity researchgate.netnih.govresearchgate.net

Sustainable and Atom-Economic Synthetic Strategies

The principles of green chemistry, which emphasize sustainability and atom economy, are increasingly influencing the design of synthetic routes. For isoquinoline synthesis, several strategies have been developed that align with these principles.

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. One-pot reactions, such as the aforementioned 6π-electron cyclization for synthesizing 3-methylisoquinolines, are inherently more atom-economical as they reduce the number of isolation and purification steps, thereby minimizing waste. conicet.gov.ar This particular method is described as an "atom-economical" approach to the isoquinoline framework. conicet.gov.ar

The use of recyclable catalysts and environmentally benign solvents further contributes to the sustainability of a synthetic process. ajgreenchem.com For example, a green synthesis of isoquinoline derivatives has been reported using a recyclable ruthenium(II) catalyst in polyethylene glycol (PEG-400), a biodegradable solvent. ajgreenchem.com This system not only promotes high atom economy but also simplifies product isolation and allows for the reuse of the catalytic system. ajgreenchem.com

Furthermore, the development of metal-free reactions represents a significant step towards more sustainable chemical synthesis by avoiding the use of potentially toxic and expensive heavy metals. nih.gov While a specific metal-free synthesis for this compound is not detailed, the broader trend towards such methodologies in the synthesis of azaarenes suggests a promising avenue for future research. nih.gov These strategies often feature high atom- and step-economy, further enhancing their green credentials. nih.gov

Structure Activity Relationship Sar Elucidation and Computational Drug Design

Fundamental Principles of Structure-Activity Relationships in Isoquinoline (B145761) Chemistry

The biological activity of isoquinoline derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. The isoquinoline nucleus, consisting of a fused benzene (B151609) and pyridine (B92270) ring, offers multiple sites for structural modification, each influencing the molecule's physicochemical properties and its interaction with biological targets.

Key principles governing the SAR of isoquinolines include:

Steric Factors: The size and spatial arrangement of substituents play a critical role in determining the molecule's conformation and its ability to fit into the binding pocket of a biological target. Bulky substituents can either promote or hinder binding, depending on the topology of the active site. The methyl group at the 3-position of the isoquinoline core, for example, introduces a steric constraint that can influence the orientation of the molecule within a binding site.

Lipophilicity: The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (logP), is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic profile. Modifications to the isoquinoline scaffold that alter its lipophilicity can significantly impact its ability to cross biological membranes and reach its target.

SAR Studies of 5-Methoxy-3-methylisoquinoline Derivatives for Biological Activities

Direct and extensive SAR studies specifically focused on this compound derivatives are limited in the publicly available scientific literature. However, by examining studies on closely related 5-methoxyquinoline (B23529) and 3-methylisoquinoline (B74773) derivatives, we can infer the likely influence of these substituents on biological potency.

The biological activity of isoquinoline and quinoline (B57606) derivatives is highly sensitive to the nature and placement of substituents on the aromatic ring.

The Methyl Group at Position 3: The effect of a methyl group at the C-3 position of the isoquinoline ring is dependent on the specific biological target. In some cases, it can enhance activity, while in others it may be detrimental. For example, studies on 1-(4-methyl-piperazin-1-yl)isoquinolines have shown that the nature of the heterocyclic substituent at the C-3 position significantly influences their anticancer activity. nih.gov This suggests that the 3-position is a critical point for modification to modulate biological response.

The combination of a methoxy (B1213986) group at position 5 and a methyl group at position 3 in the isoquinoline scaffold creates a unique electronic and steric profile that warrants further investigation to fully elucidate its impact on a range of biological targets.

Illustrative Data on Related Quinolines and Isoquinolines:

Compound/DerivativeSubstitution PatternBiological ActivityReference
5-Methoxyquinoline Analog 5-methoxy, various substitutions at C2 and C4EZH2 Inhibition (IC50 in µM range) mdpi.com
3-Hetarylisoquinoline Analog 1-(4-methyl-piperazin-1-yl), various heterocycles at C3Anticancer Activity nih.gov
5,6,7-Trimethoxyquinoline Analog N-(4-benzoyl phenyl) substitutionCytotoxic Activity (IC50 in µM range) nih.gov

The redox behavior of isoquinoline alkaloids is an important aspect of their mechanism of action for certain biological activities, particularly their antioxidant and cytotoxic effects. The isoquinoline nucleus can participate in electron transfer reactions, and the presence of substituents can modulate its redox potential.

Chirality plays a crucial role in the biological activity of many pharmaceuticals. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.

In the context of isoquinoline derivatives, the introduction of a chiral center can lead to stereoselective interactions with biological targets. For instance, chiral separation of isoquinoline-derived alkaloid enantiomers from Corydalis yanhusuo revealed that the different enantiomers exhibited selective inhibitory activities against human carboxylesterase. acs.org This highlights that the three-dimensional arrangement of atoms is critical for effective ligand-target binding.

While this compound itself is not chiral, derivatization at various positions could introduce chiral centers. For example, substitution on the methyl group at the 3-position or the introduction of a chiral side chain could lead to enantiomeric pairs. The biological evaluation of such enantiomers would be essential to understand the stereochemical requirements for optimal interaction with a specific target. The principle of stereoselectivity is a fundamental concept in drug design and would be highly relevant in the development of any biologically active derivatives of this compound. americanpharmaceuticalreview.com

In Silico Approaches in the Design and Optimization of this compound Analogues

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds with improved activity and pharmacokinetic profiles.

Computational chemistry provides powerful methods to investigate the electronic structure and reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be employed to calculate a variety of molecular properties that are relevant to biological activity.

Key parameters that can be determined through computational analysis include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface can reveal regions that are electron-rich or electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with a biological target.

Reactivity Descriptors: Various reactivity indices, such as electronegativity, chemical hardness, and softness, can be calculated to provide insights into the molecule's propensity to participate in chemical reactions.

These computational analyses can be used to create a detailed electronic and reactivity profile for this compound and its analogues, guiding the selection of substituents that are likely to enhance biological activity. For example, in silico docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are commonly used to predict the binding affinity of a ligand to a target and its pharmacokinetic properties. jbcpm.comumpr.ac.idalrasheedcol.edu.iq

Chemoinformatics for Molecular Design and Scaffold Diversification

Chemoinformatics plays a pivotal role in modern drug discovery by leveraging computational techniques to analyze and predict the properties of chemical compounds, thereby guiding the design of novel molecules with desired biological activities. mdpi.com In the context of this compound and its analogs, chemoinformatics facilitates the exploration of chemical space to identify new scaffolds and optimize existing ones for improved therapeutic potential.

The process of molecular design for isoquinoline derivatives often begins with the construction of a virtual library of compounds. This library can be generated by systematically modifying the core scaffold of this compound, introducing a variety of substituents at different positions. Chemoinformatic tools are then employed to calculate a wide array of molecular descriptors for each compound in the virtual library. These descriptors quantify various physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used in this phase. mdpi.com By establishing a mathematical relationship between the calculated molecular descriptors and the biological activity of a set of known isoquinoline derivatives, a predictive QSAR model can be developed. This model can then be used to estimate the activity of the newly designed virtual compounds, allowing for the prioritization of candidates for synthesis and biological testing. For instance, studies on related quinoline and isoquinoline series have demonstrated the influence of specific substitutions on biological activity. For example, the position and nature of substituents like methoxy and methyl groups can significantly impact the inhibitory potency of these compounds against various biological targets. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the general principles of QSAR can be applied to guide its derivatization.

Scaffold diversification is another critical aspect of molecular design aimed at exploring novel chemical spaces and identifying new core structures with improved drug-like properties. Chemoinformatic approaches such as scaffold hopping or fragment-based design can be utilized. These methods involve replacing the isoquinoline core of this compound with other bioisosteric rings or combining molecular fragments from different active compounds to generate novel scaffolds. The goal is to retain the key pharmacophoric features responsible for biological activity while improving properties such as selectivity, metabolic stability, or synthetic accessibility. The vast chemical databases and sophisticated search algorithms available in chemoinformatics platforms are instrumental in identifying suitable replacement scaffolds and fragments.

To illustrate the application of chemoinformatics in scaffold diversification, a hypothetical analysis of molecular descriptors for a series of isoquinoline analogs is presented in Table 1. Such a table would be used by medicinal chemists to understand the impact of structural modifications on key drug-like properties.

Compound IDScaffoldR1 SubstitutionR2 SubstitutionCalculated logPTPSA (Ų)Molecular Weight (g/mol)Predicted Activity (IC₅₀, µM)
ISO-001Isoquinoline5-Methoxy3-Methyl2.821.7173.225.2
ISO-002Isoquinoline5-Hydroxy3-Methyl2.130.7159.198.1
ISO-003Isoquinoline5-Methoxy3-Ethyl3.221.7187.254.5
ISO-004Thieno[2,3-c]pyridine7-Methoxy5-Methyl2.534.1179.256.8
ISO-005Furo[2,3-c]pyridine7-Methoxy5-Methyl2.330.9163.197.2

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique that has become an indispensable tool in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries. nih.gov In the context of this compound, virtual screening can be employed to search for derivatives or other small molecules that are predicted to bind to a specific biological target of interest. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.

The virtual screening workflow typically begins with the creation of a large, diverse library of virtual compounds. This library can be assembled from commercial databases, internal collections, or custom-designed molecules based on the this compound scaffold. The three-dimensional structure of the biological target, often a protein, is also required. If an experimental structure is not available, a homology model can be constructed.

Molecular docking is a widely used virtual screening method that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically expressed as a docking score. For this compound analogs, docking studies can help to visualize how the methoxy and methyl groups, as well as other introduced substituents, fit into the binding pocket of the target and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for binding. A hypothetical example of docking scores for a series of isoquinoline derivatives against a kinase target is presented in Table 2.

Compound IDModification on Isoquinoline CoreDocking Score (kcal/mol)Key Predicted Interactions
ISO-0015-Methoxy, 3-Methyl-8.2Hydrophobic interaction with Val55, Pi-stacking with Phe120
ISO-0065-Methoxy, 3-Trifluoromethyl-9.1Hydrophobic interaction with Val55, Halogen bond with Ser57
ISO-0075-Amino, 3-Methyl-8.8Hydrogen bond with Asp118, Hydrophobic interaction with Val55
ISO-0085-Methoxy, 3-Phenyl-9.5Extensive hydrophobic interactions, Pi-stacking with Phe120 and Tyr122
ISO-0095-Methoxy, 3-Methyl, 7-Chloro-8.5Hydrophobic interaction with Val55, Halogen bond with Leu110

Once a set of "hits" is identified through virtual screening, the process of lead optimization begins. danaher.com The goal of lead optimization is to iteratively modify the chemical structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Computational methods play a crucial role in this phase. For example, free energy perturbation (FEP) calculations can provide more accurate predictions of binding affinity changes resulting from small chemical modifications, guiding the synthetic efforts towards more potent analogs. nih.gov

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies employed during lead optimization. In SBDD, the three-dimensional structure of the target-ligand complex is used to design modifications that enhance binding interactions. For instance, if the docking pose of a this compound derivative reveals an unoccupied pocket in the binding site, a substituent can be added to the isoquinoline scaffold to fill this pocket and potentially increase affinity. In LBDD, a pharmacophore model is developed based on the structural features of a series of active compounds. This model is then used to design new molecules that retain these essential features while possessing improved properties.

In silico ADME prediction is another critical component of lead optimization. researchgate.net Computational models are used to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity. These predictions help to identify and address potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. By integrating these computational strategies, the lead optimization process for derivatives of this compound can be significantly accelerated, leading to the identification of high-quality drug candidates.

Pharmacological Investigations in in Vitro and Preclinical Models

Assessment of In Vitro Biological Activities

The in vitro biological assessment of various amino-, alkylamino-, and halogen-substituted isoquinolinequinones has demonstrated a range of activities, particularly against cancer cell lines and pathogenic bacteria. nih.govnih.gov

A significant body of research has focused on the synthesis and in vitro evaluation of phenylaminoisoquinolinequinones and other derivatives for their antiproliferative and cytotoxic effects. nih.govresearchgate.netnih.gov These studies have shown that the introduction of different substituent groups, such as phenylamino (B1219803) and bromine, at various positions on the quinone nucleus can significantly influence the compound's biological activity. nih.govresearchgate.net The cytotoxic activity of these newly synthesized compounds was generally found to be moderate to high against several human tumor cell lines. nih.gov

Substituted isoquinoline-5,8-quinones have been evaluated for their antiproliferative effects against the human gastric adenocarcinoma cell line, AGS. nih.govmdpi.comnih.gov Studies revealed that the cytotoxic potency of these compounds is highly dependent on the nature and position of the substituents on the quinone ring. nih.govresearchgate.net For instance, a series of 1-aryl-substituted aminoisoquinolinequinones demonstrated notable antiproliferative activity against AGS cells. mdpi.com The compound 7-Amino-6-bromoisoquinoline-5,8-quinone was identified as a particularly potent agent against the tested cancer cell lines, with IC₅₀ values lower than the reference anticancer drug, etoposide. nih.gov

Table 1: Cytotoxic Activity of Isoquinolinequinone Derivatives against Gastric Carcinoma (AGS) Cells

Compound IC₅₀ (µM)
7-Amino-6-bromoisoquinoline-5,8-quinone 0.21 - 0.49
1-Arylisoquinolinequinone 6a 1.19

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The in vitro antiproliferative activity of these synthetic isoquinolinequinone derivatives was also assessed using the human lung carcinoma cell line, SK-MES-1. nih.govnih.gov The compounds generally exhibited moderate to high cytotoxic activity against this cell line. nih.gov The research highlighted that modifications to the quinone nucleus of the isoquinoline (B145761) core lead to significant differences in antiproliferative potency. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Isoquinolinequinone Derivatives against Lung Carcinoma (SK-MES-1) Cells

Compound IC₅₀ (µM)

In studies involving human bladder carcinoma, the J82 cell line was used to test the cytotoxic effects of the same series of isoquinolinequinone derivatives. nih.govnih.gov Consistent with findings in gastric and lung cancer models, these compounds displayed moderate to high in vitro antiproliferative activity. nih.govresearchgate.net The structure-activity relationship was again emphasized, showing that the placement and electronic properties of substituents are key determinants of cytotoxic potency. nih.gov

Table 3: Cytotoxic Activity of Isoquinolinequinone Derivatives against Bladder Carcinoma (J82) Cells

Compound IC₅₀ (µM)

The evaluation of these compounds extended to hematological cancers, specifically the human promyelocytic leukemia cell line, HL-60. mdpi.comnih.gov A series of newly synthesized amino-, alkylamino-, and halogen-substituted isoquinolinequinones showed moderate to high cytotoxic potency against HL-60 cells. nih.gov Among the tested compounds, 7-Amino-6-bromoisoquinoline-5,8-quinone proved to be one of the most active, with an IC₅₀ value in the sub-micromolar range. nih.gov

Table 4: Cytotoxic Activity of Isoquinolinequinone Derivatives against Leukemia (HL-60) Cells

Compound IC₅₀ (µM)
7-Amino-6-bromoisoquinoline-5,8-quinone 0.21 - 0.49

The broader class of isoquinoline derivatives has been recognized for its potential antibacterial properties. vulcanchem.com Some derivatives have shown activity against Gram-positive bacteria. pageplace.de However, while the isoquinoline framework is a component of some naturally occurring antibiotics, detailed studies focusing specifically on the antibacterial activity of the aforementioned antiproliferative isoquinoline-5,8-quinone derivatives against Gram-positive pathogens were not prominent in the reviewed literature. nih.govmdpi.com One analysis noted that while isoquinoline derivatives, in general, show promise for broad-spectrum activity against Gram-positive bacteria, specific data for 5-methoxy-3-methylisoquinoline itself were pending. vulcanchem.com

Neuroprotective Mechanisms and Effects

Isoquinoline compounds as a class have been investigated for their potential neuroprotective properties. ontosight.ai The proposed mechanisms often involve antioxidant activity and the ability to modulate neurotransmitter systems. ontosight.ai For instance, some isoquinoline derivatives are thought to protect neuronal cells from oxidative stress by scavenging free radicals. smolecule.com Research on related tetrahydroisoquinolines suggests that these compounds may reduce oxidative stress and inflammation in neuronal cells, pointing towards a potential for neuroprotective effects. evitachem.com A study on a structurally similar compound, Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate, has explored its potential neuroprotective effects against oxidative stress in neuronal cell cultures. However, specific studies confirming similar activities for this compound are not available.

Anti-inflammatory Response Modulation

The anti-inflammatory potential of isoquinoline derivatives has been noted in various studies. nih.gov The mechanisms may include the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators. ontosight.ai For example, some isoquinoline alkaloids have been shown to suppress the expression of inflammatory cytokines such as TNF-α and various interleukins. Many natural and synthetic isoquinoline derivatives are being explored for their capacity to modulate inflammatory pathways. researchgate.net While this suggests a potential area of interest, direct evidence of this compound's ability to modulate the anti-inflammatory response is not documented in the available literature.

Analgesic Potential

Several isoquinoline derivatives have been reported to possess pain-relieving properties. ontosight.ainih.gov This analgesic potential is often attributed to their interaction with opioid receptors. ontosight.ai The structural backbone of isoquinoline is found in well-known analgesic compounds, which has prompted further investigation into synthetic derivatives for pain management therapies. While the class of compounds shows promise, specific preclinical studies detailing the analgesic effects of this compound have not been identified.

Enzyme Inhibitory Profile

Certain isoquinoline derivatives have been shown to inhibit various enzymes. A notable example is the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. evitachem.com The inhibition of MAO can lead to increased levels of neurotransmitters in the brain. Additionally, other isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in cholinergic neurotransmission. researchgate.net The specific enzyme inhibitory profile of this compound remains to be elucidated through dedicated research.

Elucidation of Cellular and Molecular Mechanisms of Action (In Vitro)

Receptor Binding and Modulation Studies (e.g., Opioid Receptors)

The interaction with opioid receptors is a frequently suggested mechanism for the pharmacological effects of isoquinoline derivatives, particularly their analgesic properties. ontosight.ai Opioid receptors are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids. mdpi.com While the general class of isoquinolines has been associated with opioid receptor interactions, specific receptor binding assays and modulation studies for this compound are not available in the current body of scientific literature.

Impact on Neurotransmitter Systems

The modulation of neurotransmitter systems is a key mechanism underlying the neuroprotective effects of some isoquinoline compounds. ontosight.ai This can involve influencing the levels of neurotransmitters, potentially through the inhibition of enzymes like monoamine oxidase. evitachem.com Some tetrahydroisoquinoline derivatives are hypothesized to interact with dopamine (B1211576) receptors due to structural similarities with known psychoactive compounds. evitachem.comresearchgate.net Furthermore, the serotonergic system is another potential target, as some related tryptamine (B22526) derivatives with a 5-methoxy group act as serotonin (B10506) receptor agonists. wikipedia.org The specific impact of this compound on various neurotransmitter systems is a subject for future investigation.

Antioxidant Activity in Cellular Contexts

There is currently no published research specifically evaluating the antioxidant activity of this compound in cellular models. Standard cellular antioxidant assays, such as the Cellular Antioxidant Activity (CAA) assay which measures the inhibition of intracellular reactive oxygen species (ROS), have not been reported for this compound. Therefore, no data tables or detailed findings on its capacity to mitigate oxidative stress within a cellular environment can be provided.

Intracellular Pathway Perturbations

Investigations into how this compound may perturb intracellular signaling pathways have not been documented in the available scientific literature. Studies often screen compounds for their effects on key cellular pathways, such as those involving protein kinases (e.g., MAPK pathways) or other signaling molecules. However, no such data has been published for this compound. Consequently, there are no findings to report on its specific molecular targets or its impact on cellular signaling cascades.

Preclinical Evaluation of Therapeutic Potential

A thorough review of preclinical research reveals a lack of studies on the therapeutic potential of this compound. While many isoquinoline derivatives have been assessed in various preclinical models for a range of diseases, this specific compound has not been the subject of such published evaluations. Therefore, information regarding its efficacy or potential therapeutic applications in preclinical models is not available.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-Methoxy-3-methylisoquinoline, each unique proton in the molecule gives rise to a signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The aromatic protons on the isoquinoline (B145761) core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The methoxy (B1213986) (-OCH₃) protons would appear as a sharp singlet around δ 3.8-4.0 ppm, while the methyl (-CH₃) protons at the C3 position would also produce a singlet, but further upfield, typically around δ 2.5 ppm. The proton at the C1 position often appears at the most downfield position due to the influence of the ring nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon of the methoxy group is expected around δ 55-60 ppm, while the methyl carbon at C3 would be found in the upfield region (δ 20-25 ppm). The chemical shifts of the quaternary carbons (those not bonded to hydrogen) are often weaker in intensity. The interpretation of ¹³C NMR chemical shifts for methoxy groups on aromatic rings is a complex topic, with out-of-plane conformations potentially leading to downfield shifts compared to the typical value of ~56 ppm. nih.gov

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign the positions of protons on the benzene (B151609) ring portion of the isoquinoline. An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~9.1 (s)~152
3-~158
4~7.4 (s)~118
5-~159
6~7.2 (d)~105
7~7.5 (t)~130
8~7.8 (d)~120
4a-~128
8a-~135
3-CH₃~2.5 (s)~22
5-OCH₃~3.9 (s)~56

Note: These are estimated values based on typical chemical shifts for isoquinoline derivatives and substituent effects. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. rsc.org

For this compound, with a molecular formula of C₁₁H₁₁NO, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition, ruling out other potential formulas with the same nominal mass.

The fragmentation pattern in the mass spectrum also provides structural information. Common fragmentation pathways for related methoxy-substituted quinolines and isoquinolines include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). researchgate.netcdnsciencepub.com

Table 2: HRMS Data for this compound

FormulaIon SpeciesCalculated m/z
C₁₁H₁₁NO[M+H]⁺174.09134
C₁₁H₁₁NO[M+Na]⁺196.07328
C₁₁H₁₁NO[M+K]⁺212.04722

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz The stretching vibrations from the methyl and methoxy C-H bonds would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org The spectrum would also feature characteristic peaks for the aromatic C=C and C=N bond stretching in the 1500-1650 cm⁻¹ region. vscht.cz A strong absorption corresponding to the C-O stretching of the aryl ether (methoxy group) is expected in the 1200-1275 cm⁻¹ range. rsc.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchMethyl (CH₃) / Methoxy
1500 - 1650C=C and C=N StretchIsoquinoline Ring
1200 - 1275C-O Stretch (Asymmetric)Aryl Ether (Methoxy)
1020 - 1075C-O Stretch (Symmetric)Aryl Ether (Methoxy)
675 - 900C-H Bend (out-of-plane)Aromatic

Chromatographic Separation and Purification Techniques

Chromatography is essential for the separation and purification of target compounds from starting materials, byproducts, and other impurities in a reaction mixture. The choice of technique depends on the scale and required purity of the final product.

Column chromatography is the standard method for purifying organic compounds on a preparative scale. orgsyn.org For this compound, a moderately polar compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common approach. rsc.org

The separation is achieved by eluting the crude mixture through the column with a suitable mobile phase (solvent system). The choice of solvent is critical; a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically used. rsc.org The polarity of the solvent system is optimized to achieve good separation, ensuring that the target compound moves down the column at a different rate from impurities. The progress of the separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org A TLC plate consists of a thin layer of adsorbent, typically silica gel, on a solid support.

A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber with a shallow pool of a solvent system. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The position of the compound is visualized (e.g., under UV light) and its retention factor (Rƒ) is calculated. The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front, and it is characteristic for a specific compound in a given solvent system. For a compound like this compound, a solvent system such as dichloromethane/methanol (B129727) (e.g., 9:1) or hexane/ethyl acetate might provide an optimal Rƒ value between 0.2 and 0.8 for effective monitoring and separation planning. lgcstandards.com

Concluding Remarks and Future Research Perspectives

Gaps in Current Knowledge and Unexplored Research Avenues for 5-Methoxy-3-methylisoquinoline

The most significant gap concerning this compound is the profound lack of dedicated research into its biological and chemical properties. While the broader family of isoquinoline (B145761) alkaloids has been extensively studied for a wide array of pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—this specific compound has not been subjected to systematic investigation. ijcrr.commdpi.com Key unexplored avenues include:

Comprehensive Pharmacological Screening: A primary gap is the absence of broad biological screening. Given that substitutions on the isoquinoline ring are known to modulate bioactivity, it is crucial to evaluate this compound against a diverse panel of therapeutic targets. semanticscholar.org This includes assays for cytotoxicity against various cancer cell lines, antimicrobial activity against resistant pathogens, and inhibitory potential against key enzymes like kinases and phosphodiesterases. nih.govnih.gov

Toxicological Evaluation: Many potent isoquinoline alkaloids exhibit cytotoxicity, which can limit their therapeutic window. nih.gov A critical and unexplored area is the toxicological profile of this compound, particularly its effects on normal, healthy cells to determine its selectivity and potential as a safe therapeutic lead.

Natural Occurrence and Biosynthesis: While many isoquinoline alkaloids are plant-derived, it is unknown whether this compound exists as a natural product. rsc.org Investigations into its potential natural sources and biosynthetic pathways could provide valuable insights into its ecological role and offer alternative production methods.

Prospects for Novel Synthetic Strategies and Analog Design

The synthesis of isoquinoline scaffolds has evolved significantly from traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions. nih.govnih.gov While effective, these methods often require harsh conditions. Modern synthetic chemistry offers greener, more efficient alternatives that are highly applicable to this compound.

Modern Synthetic Routes: Recent advancements, such as microwave-assisted protocols and transition metal-catalyzed reactions, offer rapid, scalable, and environmentally benign pathways to construct the isoquinoline core. nih.govorganic-chemistry.orgresearchgate.net Applying these methodologies could streamline the synthesis of this compound, making it more accessible for research. For instance, palladium-catalyzed cyclization and oxidative cascade reactions present efficient and flexible strategies. nih.govresearchgate.net

Analog Library Development: The simple structure of this compound is an ideal starting point for analog design to explore structure-activity relationships (SAR). Studies on other isoquinolines have shown that substitutions at various positions (C-1, C-4, C-6, C-7) can dramatically influence pharmacological activity. nih.govacs.org A focused effort to synthesize a library of derivatives by modifying the methoxy (B1213986) and methyl groups, or by introducing new functional groups (e.g., halogens, amines) onto the rings, is a promising avenue.

Fragment-Based and Scaffold Morphing Design: Advanced drug design techniques like fragment-based drug discovery (FBDD) and scaffold morphing could be employed. researchoutreach.orgdrugdesign.org By treating the 5-methoxy or 3-methylisoquinoline (B74773) moieties as fragments, novel compounds with enhanced potency and selectivity could be designed by merging them with other pharmacophoric fragments known to bind to specific biological targets. researchoutreach.org

Advanced Mechanistic Studies and Target Identification

The mechanism of action for this compound is entirely unknown. Elucidating how it interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent.

Computational and In Silico Screening: The initial step should involve in silico docking studies to predict the binding affinity of this compound against a wide range of known protein targets for isoquinoline alkaloids, such as kinases, topoisomerases, and tubulin. researchoutreach.orgnih.gov This computational screening can help prioritize targets for experimental validation.

Biochemical and Cellular Assays: Based on in silico predictions, targeted biochemical and cell-based assays can be performed. For example, if predicted to be a kinase inhibitor, its activity against a panel of kinases could be measured. Cellular studies could investigate its effects on critical signaling pathways, cell cycle progression, apoptosis induction, and the production of inflammatory mediators like TNF-α. acs.orgnih.gov

Direct Target Identification: Unbiased approaches are needed to identify novel targets. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be used to isolate and identify the specific proteins that this compound binds to within human cells. Understanding these interactions is crucial for explaining its biological effects and identifying potential off-target activities.

Investigation of Known Isoquinoline Mechanisms: Research on related compounds has shown that they can inhibit phosphodiesterase, leading to an increase in intracellular cAMP levels and a decrease in cytosolic calcium, which contributes to effects like platelet aggregation inhibition. nih.gov Investigating whether this compound shares these or other known isoquinoline-mediated mechanisms would be a logical starting point.

The Role of this compound as a Pivotal Scaffold in Future Drug Discovery Initiatives

The true potential of this compound may not lie in its intrinsic activity but in its utility as a foundational scaffold for medicinal chemistry. nih.govnih.gov Its relatively simple and synthetically accessible structure makes it an excellent starting point for the development of more complex and highly active molecules.

A Template for Privileged Structures: The isoquinoline nucleus is a well-validated template for engaging a wide range of biological targets. nih.gov this compound provides a clean, functionalized core that can be elaborated upon to design novel inhibitors for enzymes, receptors, and other proteins implicated in disease.

Development of Multi-Target Ligands: There is a growing interest in developing drugs that can modulate multiple targets to treat complex diseases like cancer and neurodegenerative disorders. researchgate.net The this compound scaffold can be strategically combined with other pharmacophores to create hybrid molecules designed to interact with several targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance. acs.org

Foundation for Bioisosteric Replacement: In drug design, replacing parts of a known active molecule with bioisosteres (groups with similar physical or chemical properties) is a common strategy to improve potency or pharmacokinetic properties. nih.gov The methoxy and methyl groups on this scaffold can be systematically replaced with other functional groups to fine-tune its properties and optimize its interaction with a biological target.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-3-methylisoquinoline, and how are they optimized for purity and yield?

  • The Bischler–Napieralski reaction is a common method for synthesizing isoquinoline derivatives, involving cyclization of β-phenylethylamides under acidic conditions. For analogs like this compound, modifications may include using phosphoryl chloride (POCl₃) or polyphosphoric acid as cyclizing agents. Reaction optimization involves temperature control (e.g., reflux at 80–120°C) and purification via column chromatography or recrystallization .
  • Key validation steps include monitoring reaction progress with thin-layer chromatography (TLC) and ensuring intermediates are free of byproducts (e.g., uncyclized precursors) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the methoxy and methyl substituents’ positions on the isoquinoline backbone. For example, methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS): Used to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with the molecular formula (C₁₂H₁₃NO) .
  • Melting Point Analysis: Provides preliminary purity assessment; deviations >2°C from literature values indicate impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

  • Systematic Review Frameworks: Apply COSMOS-E guidelines to assess study heterogeneity, including variations in assay conditions (e.g., cell lines, IC₅₀ protocols) and confounding variables (e.g., solvent effects). Meta-analyses should stratify data by experimental parameters .
  • Dose-Response Replication: Conduct dose-curve experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency. For example, ZnCl₂ may increase yields by 15–20% in Bischler–Napieralski reactions .
  • Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation. Solvent-free microwave-assisted synthesis can also reduce side reactions .

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups at position 5 may increase electron density at position 8, influencing substitution patterns .
  • Molecular Dynamics Simulations: Model interactions with biological targets (e.g., enzyme active sites) to guide rational design of analogs with enhanced binding affinity .

Methodological Guidance

Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound?

  • PICO Framework: Define Population (e.g., enzyme targets), Intervention (structural modifications), Comparison (parent compound), and Outcomes (e.g., IC₅₀, binding kinetics). Use FINER criteria to ensure feasibility and novelty .
  • Library Synthesis: Prepare analogs with systematic substitutions (e.g., halogenation at position 3, varying methoxy positions) and test in parallel using high-throughput screening .

Q. What are best practices for safely handling this compound in laboratory settings?

  • Hazard Mitigation: Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃). Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Store waste in labeled containers compliant with local regulations .

Data Presentation & Reproducibility

Q. How should spectral data for this compound be documented to ensure reproducibility?

  • Supplementary Materials: Provide raw NMR (FID files), HRMS spectra, and chromatograms (HPLC/GC) in open-access repositories. Annotate peaks with δ values and coupling constants .
  • Experimental Protocols: Detail instrument parameters (e.g., NMR frequency, column type for HPLC) to enable replication. Use IUPAC nomenclature for compound descriptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.